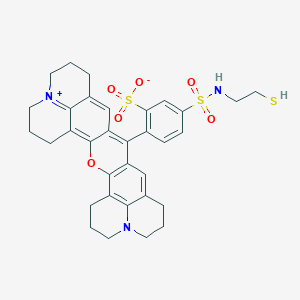

Texas Red-2-Sulfonamidoethyl Mercaptan

Description

Conceptual Framework of Chemical Probes in Molecular and Cellular Biology Research

Chemical probes are small molecules designed to interact with specific biological targets, such as proteins, to study their function in living systems. unc.eduresearchgate.nettandfonline.comnih.gov These tools are instrumental in bridging the gap between in vitro biochemical data and the dynamic complexity of cellular and organismal biology. unc.edu A high-quality chemical probe is characterized by its potency, selectivity, and a well-defined mechanism of action, which together allow researchers to confidently link the modulation of a specific target to a biological outcome. unc.eduresearchgate.netnih.gov The development and application of these probes have been pivotal in advancing our understanding of everything from fundamental cellular pathways to the molecular basis of diseases. nih.gov

Significance of Thiol-Reactive Fluorophores in Bioconjugation and Imaging Methodologies

Among the various classes of chemical probes, fluorescent probes, or fluorophores, are of particular importance due to their utility in a wide array of imaging techniques. Thiol-reactive fluorophores are a specialized subset that covalently bind to the thiol groups (-SH) found in the cysteine residues of proteins. thermofisher.comscbt.com This reactivity allows for the site-specific labeling of proteins, offering a level of precision that is often difficult to achieve with other labeling strategies that target more abundant functional groups like amines. nih.gov The stable thioether bond formed through this reaction ensures that the fluorescent tag remains securely attached to its target, enabling robust and reliable visualization in techniques such as fluorescence microscopy, flow cytometry, and various immunoassays. biotium.com

The ability to selectively tag proteins with fluorophores has revolutionized our capacity to study protein localization, trafficking, interactions, and conformational changes in real-time and within the native cellular environment. scbt.com

Positioning of Texas Red-2-Sulfonamidoethyl Mercaptan as a Model for Thiol-Mediated Labeling

Texas Red-2-Sulfonamidoethyl Mercaptan emerges as an exemplary model for thiol-mediated labeling. It belongs to the Texas Red family of rhodamine-based dyes, which are known for their bright red fluorescence and high photostability. wikipedia.org The key feature of this particular derivative is the mercaptan (-SH) group, introduced via a sulfonamidoethyl linker. This functionality allows for specific and stable covalent bonding with other thiol-containing molecules, such as activated disulfides on other proteins.

The spectral properties of Texas Red are a significant advantage. With an excitation maximum around 595 nm and an emission maximum around 615 nm, it provides a distinct red signal with minimal spectral overlap with commonly used green and blue fluorophores like fluorescein (B123965). wikipedia.org This characteristic is crucial for multicolor imaging experiments where researchers aim to visualize multiple targets simultaneously. lifetein.com Studies have also indicated that protein conjugates prepared with Texas Red derivatives often exhibit superior fluorescence yields and photostability compared to other red fluorophores.

Chemical and Physical Properties

The utility of Texas Red-2-Sulfonamidoethyl Mercaptan as a fluorescent probe is underpinned by its specific chemical and physical characteristics. These properties dictate its reactivity, spectral behavior, and suitability for various biochemical applications.

| Property | Value |

| Molecular Formula | C₃₃H₃₅N₃O₆S₃ scbt.com |

| Molecular Weight | 665.84 g/mol scbt.com |

| Appearance | Dark purple powder wikipedia.org |

| Maximum Absorption (Abs) | ~582-595 nm theclinivex.com |

| Maximum Emission (Em) | ~600-615 nm theclinivex.com |

| Extinction Coefficient | ~85,000 - 108,000 M⁻¹cm⁻¹ wikipedia.orgtheclinivex.com |

| Solubility | Soluble in water and polar solvents like DMF and acetonitrile (B52724) wikipedia.org |

Note: The exact spectral properties can vary slightly depending on the solvent and conjugation state.

Research Findings and Applications

The unique attributes of Texas Red-2-Sulfonamidoethyl Mercaptan have led to its widespread use in a variety of research applications. Its bright fluorescence and thiol-reactivity make it an invaluable tool for visualizing and tracking biological molecules.

Key applications include:

Immunofluorescence: The dye is frequently conjugated to antibodies to detect specific proteins within fixed cells or tissue sections. This allows for the precise localization of antigens of interest.

Flow Cytometry: Labeled cells can be analyzed and sorted based on their fluorescence, enabling the quantification and characterization of different cell populations.

Live-Cell Imaging: Due to its ability to penetrate cell membranes, this probe can be used for imaging dynamic processes within living cells.

Multi-Labeling Studies: The distinct red emission of Texas Red allows for its use in combination with other fluorophores with different emission spectra, facilitating the simultaneous visualization of multiple cellular components.

The development of sulfonamidoethyl mercaptan derivatives of Texas Red represented a significant advancement over earlier sulfonyl chloride versions. The mercaptan group provides a more selective and stable linkage to biomolecules, enhancing the reliability of labeling experiments.

Texas Red-2-Sulfonamidoethyl Mercaptan stands as a testament to the power of chemical innovation in biological research. Its combination of bright, photostable fluorescence and specific thiol-reactivity provides a robust and versatile tool for the precise labeling and visualization of biomolecules. As research continues to delve deeper into the complexities of the cell, the role of advanced fluorescent probes like this one will undoubtedly remain central to new discoveries.

Properties

IUPAC Name |

2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)-5-(2-sulfanylethylsulfamoyl)benzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35N3O6S3/c37-44(38,34-11-16-43)22-9-10-23(28(19-22)45(39,40)41)29-26-17-20-5-1-12-35-14-3-7-24(30(20)35)32(26)42-33-25-8-4-15-36-13-2-6-21(31(25)36)18-27(29)33/h9-10,17-19,34H,1-8,11-16H2,(H-,39,40,41,43) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBUINQBVLJVORG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)S(=O)(=O)NCCS)S(=O)(=O)[O-])CCC7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H35N3O6S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70400472 |

Source

|

| Record name | AC1N4WA5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

665.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258221-19-0 |

Source

|

| Record name | AC1N4WA5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of Texas Red 2 Sulfonamidoethyl Mercaptan

Strategic Approaches to the Synthesis of the Texas Red Chromophore Backbone

The synthesis of the Texas Red chromophore is fundamentally the synthesis of sulforhodamine 101, which is then activated to its reactive sulfonyl chloride form. nih.gov This process involves the strategic assembly of a xanthene core structure.

Precursor Synthesis and Intermediate Purification Techniques

The synthesis of the Texas Red backbone begins with the preparation of its precursor, sulforhodamine 101. This is typically achieved through a condensation reaction. While specific proprietary methods may vary, a general approach involves the reaction of a substituted aminophenol with an appropriate anhydride (B1165640) under acidic conditions. nih.gov

Following the initial synthesis, purification of the sulforhodamine 101 precursor is critical to ensure the quality of the final product. Common techniques include:

Crystallization: This method is often employed to obtain highly pure sulforhodamine 101 from the crude reaction mixture. The choice of solvent is crucial and is determined empirically to maximize yield and purity.

Column Chromatography: For more challenging purifications, column chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase can be effective in separating the desired product from byproducts and unreacted starting materials. sielc.com

The next key step is the conversion of the stable sulforhodamine 101 into its reactive sulfonyl chloride derivative, commercially known as Texas Red. This is typically accomplished by treating sulforhodamine 101 with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃). The resulting Texas Red sulfonyl chloride is highly reactive and susceptible to hydrolysis, and is often used immediately in the subsequent reaction step without extensive purification. nih.gov

Regioselective Coupling Reactions for Fluorophore Assembly

The assembly of the xanthene fluorophore core of sulforhodamine 101 relies on regioselective reactions to ensure the correct substitution pattern and, consequently, the desired photophysical properties. The condensation reaction mentioned earlier is a type of electrophilic aromatic substitution, where the regioselectivity is governed by the directing effects of the substituents on the aromatic rings of the precursors.

The sulfonation of the rhodamine structure also requires careful control to achieve the desired isomer. The position of the sulfonic acid group influences the solubility and spectral properties of the dye. The reaction conditions, including temperature and the nature of the sulfonating agent, are key parameters in controlling this regioselectivity. It is noteworthy that commercial Texas Red is often a mixture of two isomers with the sulfonyl chloride and sulfonate groups in different positions on the phenyl ring. nih.gov

Functionalization Routes for the Sulfonamidoethyl Mercaptan Moiety

The introduction of the sulfonamidoethyl mercaptan group is achieved by reacting the Texas Red sulfonyl chloride with a suitable bifunctional amine. A logical and common precursor for this purpose is cysteamine (B1669678) (2-aminoethanethiol). However, the presence of a free thiol group, which is a potent nucleophile and easily oxidized, necessitates a protection strategy.

Protection and Deprotection Strategies for the Thiol Group in Complex Syntheses

To prevent unwanted side reactions, the thiol group of cysteamine must be protected before its reaction with Texas Red sulfonyl chloride. The choice of the protecting group is critical; it must be stable under the conditions of sulfonamide formation and selectively removable afterward without degrading the Texas Red chromophore.

A suitable protecting group for this purpose is the acetamidomethyl (Acm) group . The Acm group is known to be stable under a wide range of conditions used in peptide synthesis, including reactions with electrophiles at amine sites. researchgate.netbachem.com

Protection Step: Cysteamine can be reacted with N-(hydroxymethyl)acetamide under acidic conditions to yield S-acetamidomethyl-cysteamine.

Deprotection Step: The Acm group is stable to the conditions of sulfonamide formation (typically reaction in an aprotic solvent with a non-nucleophilic base). After the formation of the Texas Red-2-sulfonamidoethyl-S-acetamidomethyl intermediate, the Acm group can be removed to liberate the free thiol. This is commonly achieved by treatment with mercury(II) acetate (B1210297) at pH 4, followed by the addition of a thiol-containing reagent like β-mercaptoethanol to sequester the mercury ions. researchgate.netpeptide.com Alternatively, silver(I) salts in trifluoroacetic acid can also be used for deprotection. peptide.com Care must be taken during deprotection to avoid side reactions, such as the transfer of the Acm group to other nucleophilic residues if present. nih.govnih.gov

Table 1: Thiol Protecting Group Strategy

| Protecting Group | Protection Reagent | Deprotection Conditions | Stability |

| Acetamidomethyl (Acm) | N-(hydroxymethyl)acetamide | Hg(II) acetate, pH 4; Ag(I)/TFA | Stable to sulfonamide formation conditions |

Controlled Derivatization for Modulating Reactivity and Selectivity

The key derivatization step is the formation of the sulfonamide bond. This is achieved by reacting Texas Red sulfonyl chloride with the protected S-acetamidomethyl-cysteamine. The reaction is typically carried out in an anhydrous aprotic solvent, such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMA), in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize the HCl generated during the reaction. youtube.com

The reaction conditions, including temperature, stoichiometry of reactants, and reaction time, must be carefully controlled to maximize the yield of the desired sulfonamide and minimize the hydrolysis of the highly reactive sulfonyl chloride. The reaction is often performed at low temperatures (e.g., 0-4 °C) to control the reactivity of the sulfonyl chloride. nih.gov

Advanced Purification and Spectroscopic Characterization of Synthetic Products

The final product, Texas Red-2-Sulfonamidoethyl Mercaptan, requires rigorous purification to remove unreacted starting materials, byproducts from the deprotection step, and any oxidized thiol species.

Purification: High-performance liquid chromatography (HPLC) is the method of choice for the purification of fluorescent dyes like Texas Red and its derivatives. sielc.comnih.gov

Reversed-Phase HPLC (RP-HPLC): This is the most common mode used for the purification of rhodamine dyes. A C18 stationary phase is typically employed with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid to ensure good peak shape. sielc.com A gradient elution, where the proportion of the organic solvent is gradually increased, is used to separate compounds with different polarities.

Table 2: Illustrative RP-HPLC Purification Parameters

| Parameter | Condition |

| Column | C18, 5 µm particle size |

| Mobile Phase A | Water with 0.1% TFA |

| Mobile Phase B | Acetonitrile with 0.1% TFA |

| Gradient | 5% to 95% B over 30 minutes |

| Detection | UV-Vis at ~590 nm and Fluorescence (Ex: ~590 nm, Em: ~610 nm) |

Spectroscopic Characterization: A combination of spectroscopic techniques is essential to confirm the structure and purity of the synthesized Texas Red-2-Sulfonamidoethyl Mercaptan.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the molecular structure. The proton NMR spectrum would show characteristic signals for the aromatic protons of the xanthene core, the methylene (B1212753) groups of the ethyl linker, and the sulfonamide N-H proton. uobasrah.edu.iqmdpi.comnih.govyoutube.comresearchgate.net

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the final compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to confirm the elemental composition. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern, which provides further structural information. The fragmentation of sulfonamides often involves the loss of SO₂. nih.govnih.govub.eduresearchgate.netresearchgate.net

UV-Visible and Fluorescence Spectroscopy: The absorption and emission spectra are key to confirming the identity and functionality of the fluorescent dye. Texas Red derivatives typically exhibit an absorption maximum around 590 nm and an emission maximum around 610-615 nm. nih.gov

Table 3: Expected Spectroscopic Data for Texas Red-2-Sulfonamidoethyl Mercaptan

| Technique | Expected Observations |

| ¹H NMR | Complex aromatic signals (xanthene core), multiplets for ethyl bridge protons, broad singlet for sulfonamide NH. |

| ¹³C NMR | Numerous signals in the aromatic region, signals for the aliphatic carbons of the ethyl group. uobasrah.edu.iqmdpi.comnih.govyoutube.comresearchgate.net |

| ESI-MS | A peak corresponding to the molecular ion [M+H]⁺. |

| UV-Vis | Absorption maximum (λ_max) ~590 nm. |

| Fluorescence | Emission maximum (λ_em) ~615 nm. |

Bioconjugation Chemistry and Mechanistic Investigations of Texas Red 2 Sulfonamidoethyl Mercaptan

Fundamental Principles of Thiol-Directed Bioconjugation Reactions

The mercaptan (-SH) group of Texas Red-2-Sulfonamidoethyl Mercaptan is a highly reactive nucleophile, making it suitable for a variety of thiol-directed bioconjugation strategies. bitesizebio.com This reactivity is particularly useful for targeting cysteine residues in proteins or for coupling with other molecules that have been functionalized with thiol-reactive groups.

Maleimide-Thiol Addition Mechanisms and Kinetic Analysis

One of the most prevalent methods for thiol-directed bioconjugation is the reaction with maleimides. This reaction proceeds via a Michael addition, where the nucleophilic thiol group of Texas Red-2-Sulfonamidoethyl Mercaptan attacks one of the carbon atoms of the maleimide's double bond. This forms a stable thioether linkage. The reaction is highly selective for thiols, especially within a pH range of 6.5 to 7.5. nih.gov

The kinetics of the maleimide-thiol reaction are generally rapid, often reaching completion within minutes to a few hours at room temperature. researchgate.net The reaction rate is influenced by several factors, including pH, temperature, and the specific structure of the reactants. Kinetic analysis is crucial for optimizing conjugation protocols to ensure high efficiency and minimize non-specific reactions. While specific kinetic data for Texas Red-2-Sulfonamidoethyl Mercaptan is not extensively published, the principles of maleimide (B117702) chemistry suggest a favorable and efficient reaction profile for bioconjugation.

Disulfide Formation and Exchange Reactions for Protein Labeling

The thiol group of Texas Red-2-Sulfonamidoethyl Mercaptan can also participate in disulfide bond formation. This can occur through oxidation in the presence of another thiol-containing molecule, such as a cysteine residue on a protein, to form a disulfide bridge (-S-S-). nih.gov This reaction is reversible and can be controlled by the redox environment.

Thiol-disulfide exchange is another important reaction for protein labeling. In this process, the thiol group of the fluorescent probe can react with an existing disulfide bond on a protein, leading to the formation of a new disulfide bond that links the probe to the protein. The efficiency of this exchange is dependent on the accessibility of the disulfide bond and the reaction conditions. thermofisher.com

Alternative Thiol-Reactive Chemistries for Diverse Research Applications

Beyond maleimides and disulfide formation, the thiol group of Texas Red-2-Sulfonamidoethyl Mercaptan can react with other electrophilic functionalities. These alternative chemistries expand the toolkit for bioconjugation and can be advantageous in specific research contexts.

Haloacetyl Derivatives: Iodoacetamides and bromoacetamides are classic thiol-reactive groups that react with thiols via an S_N2 reaction to form a stable thioether bond. These reactions are typically performed at a slightly alkaline pH to ensure the thiol group is in its more nucleophilic thiolate form.

Thiol-Ene Reactions: In the presence of a photoinitiator, thiols can react with alkenes (enes) in a radical-mediated process known as the thiol-ene reaction. This "click chemistry" approach offers high efficiency and orthogonality, meaning it does not interfere with other functional groups present in the biological system.

| Thiol-Reactive Chemistry | Reactive Partner | Bond Formed | Key Features |

| Maleimide Addition | Maleimide | Thioether | Highly selective for thiols at pH 6.5-7.5, fast reaction kinetics. |

| Disulfide Formation | Thiol (with oxidant) | Disulfide | Reversible, dependent on redox environment. |

| Haloacetyl Alkylation | Iodoacetamide/Bromoacetamide | Thioether | Forms a stable bond, reaction is pH-dependent. |

| Thiol-Ene Reaction | Alkene (with photoinitiator) | Thioether | High efficiency, "click chemistry" characteristics. |

Quantitative Methodologies for Assessing Bioconjugation Efficiency and Specificity

To ensure the reliability of experiments using bioconjugates of Texas Red-2-Sulfonamidoethyl Mercaptan, it is essential to validate the conjugation process and characterize the final product. Various analytical techniques are employed to assess the efficiency of the conjugation reaction and the specificity of the labeling.

Spectroscopic and Chromatographic Techniques for Conjugate Validation

UV-Vis Spectroscopy: This is a fundamental technique used to determine the degree of labeling (DOL), which is the average number of fluorophore molecules conjugated to each biomolecule. By measuring the absorbance of the conjugate at the protein's characteristic wavelength (typically 280 nm) and the fluorophore's maximum absorbance (around 582 nm for Texas Red), the DOL can be calculated using the Beer-Lambert law.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the bioconjugate from unconjugated reactants and for analyzing the purity of the final product. theclinivex.com Different HPLC modes can be employed:

Size-Exclusion Chromatography (SEC): Separates molecules based on their size, allowing for the removal of excess, unconjugated dye from the larger bioconjugate.

Reversed-Phase HPLC (RP-HPLC): Separates molecules based on their hydrophobicity. This can be used to resolve different species of the conjugate, for instance, if multiple sites on a protein have been labeled.

Hydrophobic Interaction Chromatography (HIC): A less denaturing alternative to RP-HPLC that separates based on hydrophobicity and is often used to determine the drug-to-antibody ratio in antibody-drug conjugates, a principle applicable to fluorescently labeled proteins.

Electrophoretic Mobility Shift Assays for Bioconjugate Characterization

Electrophoretic Mobility Shift Assay (EMSA): Also known as a gel shift assay, EMSA is a technique used to study interactions between proteins and nucleic acids, but its principles can be adapted to characterize bioconjugates. When a biomolecule is labeled with Texas Red-2-Sulfonamidoethyl Mercaptan, its mass and charge may be altered, leading to a change in its electrophoretic mobility in a non-denaturing gel.

By comparing the migration of the unlabeled biomolecule with the labeled conjugate, one can confirm that conjugation has occurred. The extent of the "shift" can sometimes provide qualitative information about the degree of labeling. Furthermore, if the bioconjugate is designed to bind to a specific target, EMSA can be used to assess whether the labeling has affected its binding affinity. A "supershift" can be induced by adding an antibody that binds to the protein of interest, further retarding the complex's mobility and confirming the identity of the protein in the conjugate.

| Analytical Technique | Principle | Information Obtained |

| UV-Vis Spectroscopy | Measures light absorbance at different wavelengths. | Degree of labeling (DOL), concentration of conjugate. |

| Size-Exclusion Chromatography (SEC-HPLC) | Separates molecules based on size. | Purity of the conjugate, removal of free dye. |

| Reversed-Phase HPLC (RP-HPLC) | Separates molecules based on hydrophobicity. | Purity and heterogeneity of the conjugate. |

| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on hydrophobicity under non-denaturing conditions. | Purity and distribution of labeled species. |

| Electrophoretic Mobility Shift Assay (EMSA) | Separates molecules in a gel based on size and charge. | Confirmation of conjugation, qualitative assessment of labeling, and impact on binding affinity. |

Site-Specific Bioconjugation Strategies with Genetically Engineered Biomolecules

The precise attachment of synthetic probes, such as fluorophores, to specific sites within a biomolecule is a cornerstone of modern chemical biology and biotechnology. Site-specific bioconjugation enables detailed investigations into protein function, dynamics, and localization without perturbing the native structure or activity of the target. Genetically engineered biomolecules, which incorporate unique reactive handles at desired locations, are central to these strategies. This section explores two powerful approaches for the site-specific labeling of recombinant proteins with the thiol-containing fluorophore, Texas Red-2-Sulfonamidoethyl Mercaptan.

Cysteine-Mediated Labeling of Recombinant Proteins

The most prevalent strategy for site-specific protein modification leverages the unique reactivity of the thiol group of cysteine residues. nih.govjenabioscience.com By using site-directed mutagenesis, a cysteine residue can be introduced at virtually any surface-accessible position within a recombinant protein that does not naturally contain reactive cysteines. This engineered cysteine then serves as a chemical handle for conjugation.

The workhorse reaction for cysteine modification is the Michael addition between the cysteine's nucleophilic thiol group and an electrophilic maleimide moiety on the labeling reagent. nih.govlumiprobe.com This reaction is highly selective for thiols under mild conditions (typically pH 6.5-7.5) and proceeds rapidly to form a stable thioether bond. lumiprobe.comthermofisher.com While other nucleophilic residues like lysines are far more abundant on protein surfaces, their primary amine groups are typically protonated and thus unreactive at this pH, ensuring the specificity of the conjugation. thermofisher.com

For a fluorophore like Texas Red, the standard commercially available reagent for this application is Texas Red C2 maleimide. tenovapharma.comaatbio.comfishersci.com This compound readily reacts with the engineered cysteine on a target protein.

The compound of interest, Texas Red-2-Sulfonamidoethyl Mercaptan, possesses a terminal thiol (mercaptan) group. A direct reaction between this thiol and a protein's cysteine thiol is not a viable strategy for forming a stable conjugate, as it would require oxidative conditions that are difficult to control and could lead to a mixture of disulfide-linked products (homo- and hetero-dimers) that are reversible with reducing agents.

However, a cysteine-mediated strategy can still be employed through a "reverse" labeling approach. In this scenario, the recombinant protein would first be engineered not with a cysteine, but with a non-natural amino acid containing a maleimide group. Alternatively, a lysine (B10760008) or other residue on the protein could be chemically functionalized with a bifunctional crosslinker to introduce a maleimide. This maleimide-activated protein could then be selectively reacted with the thiol group of Texas Red-2-Sulfonamidoethyl Mercaptan to yield the desired site-specifically labeled conjugate.

Key considerations for successful cysteine-maleimide conjugation include the pre-treatment of the protein with a mild reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to ensure the target cysteine's thiol is free and not part of a disulfide bond. lumiprobe.com

| Parameter | Typical Condition | Rationale & References |

|---|---|---|

| Reagents | Protein with single Cys; Maleimide-functionalized fluorophore | The maleimide group is highly selective for the thiol group of cysteine residues. nih.govnih.gov |

| pH | 6.5 - 7.5 | Optimizes thiol reactivity while keeping lysine amines protonated and unreactive, ensuring high specificity. thermofisher.comnih.gov |

| Reducing Agent | Pre-incubation with TCEP (tris(2-carboxyethyl)phosphine) | Reduces any disulfide bonds to ensure the target cysteine thiol is free and available for reaction. lumiprobe.com |

| Dye:Protein Ratio | 5-20 fold molar excess of dye | Drives the reaction to completion. lumiprobe.com |

| Temperature & Time | 4°C to 25°C; 1 hour to overnight | Reaction proceeds efficiently at room temperature or colder to maintain protein stability. lumiprobe.com |

| Product | Stable Thioether Bond | The Michael addition reaction forms a covalent and stable C-S bond. nih.gov |

Chemoenzymatic Approaches for Directed Attachment of Texas Red-2-Sulfonamidoethyl Mercaptan

Chemoenzymatic methods combine the unparalleled specificity of enzymes with the versatility of synthetic chemistry to construct bioconjugates. These techniques rely on enzymes that recognize short, genetically encoded peptide sequences, allowing for modification at precise locations with minimal disruption to the target protein.

Formylglycine-Generating Enzyme (FGE)

One powerful chemoenzymatic tool is the formylglycine-generating enzyme (FGE). uni-bielefeld.de This enzyme identifies a short consensus sequence, typically CxPxR, which can be genetically fused to the N- or C-terminus of a protein of interest. nih.govwikipedia.org FGE catalyzes the oxidation of the cysteine residue within this tag into a Cα-formylglycine (fGly) residue. nih.govresearchgate.net The resulting aldehyde group is a unique reactive handle that does not exist naturally in proteins, enabling highly specific "bio-orthogonal" chemistry. acs.orgresearchgate.net

The aldehyde-tagged protein is then typically reacted with a probe containing a hydrazide or an aminooxy group, which chemoselectively ligate to the aldehyde to form a stable hydrazone or oxime bond, respectively. nih.govwikipedia.org

To utilize this system with Texas Red-2-Sulfonamidoethyl Mercaptan, the fluorophore would first need to be chemically modified. The terminal thiol group would be converted into a reactive aminooxy or hydrazide moiety. This derivatized Texas Red probe could then be efficiently and specifically ligated to the aldehyde group on the FGE-modified protein. The high efficiency and specificity of both the enzymatic and chemical steps make this a robust method for producing homogeneously labeled proteins. nih.govspringernature.com

Sortase-Mediated Ligation

Another prominent chemoenzymatic strategy is sortase-mediated ligation (SML). kanazawa-u.ac.jp This system uses a bacterial transpeptidase, Sortase A (SrtA), which recognizes a specific C-terminal peptide motif, most commonly LPXTG (where X is any amino acid). bpsbioscience.comresearchgate.net SrtA cleaves the peptide bond between the threonine and glycine (B1666218) residues, forming a covalent thioester intermediate with the protein. bpsbioscience.comacs.org This intermediate is then resolved by a nucleophilic attack from the N-terminal amine of an oligo-glycine (Gly)n sequence on a second molecule, creating a new, native peptide bond. nih.govresearchgate.net

This method is exceptionally well-suited for labeling with Texas Red-2-Sulfonamidoethyl Mercaptan. The strategy involves first synthesizing a short peptide consisting of an N-terminal oligo-glycine tag (e.g., GGG) and a C-terminal lysine. The thiol group of Texas Red-2-Sulfonamidoethyl Mercaptan can then be coupled to the lysine's side chain. This fluorophore-peptide adduct serves as the nucleophile in the sortase reaction. When the SrtA enzyme, the LPXTG-tagged protein of interest, and the Texas Red-glycine peptide are combined, the enzyme specifically ligates the fluorescent peptide onto the C-terminus of the protein. kanazawa-u.ac.jpbpsbioscience.com This approach offers a direct and highly specific route for attaching the thiol-containing fluorophore without requiring its prior modification into a different reactive group. The reaction is efficient and proceeds under mild, physiological conditions, preserving the integrity of the target protein. nih.govnih.gov

| Feature | Formylglycine-Generating Enzyme (FGE) | Sortase-Mediated Ligation (SML) |

|---|---|---|

| Enzyme | Formylglycine-Generating Enzyme | Sortase A (SrtA) |

| Recognition Tag (Protein) | C- or N-terminal CxPxR motif. uni-bielefeld.denih.gov | C-terminal LPXTG motif. bpsbioscience.comresearchgate.net |

| Enzymatic Modification | Oxidizes Cysteine to Formylglycine (aldehyde). nih.govresearchgate.net | Cleaves LPXTG motif, forms thioester intermediate. bpsbioscience.com |

| Probe Requirement | Aminooxy or Hydrazide group. nih.govresearchgate.net | N-terminal (Gly)n sequence. nih.govresearchgate.net |

| Bond Formed | Oxime or Hydrazone bond. | Native Peptide Bond. |

| Adaptation for Thiol Probe | Requires pre-modification of the thiol on the fluorophore to a hydrazide or aminooxy group. | Fluorophore's thiol can be attached to a (Gly)n-peptide, which then acts as the substrate. Direct use is more feasible. |

Spectroscopic and Photophysical Investigations in Research Contexts

Advanced Spectroscopic Characterization of Texas Red-2-Sulfonamidoethyl Mercaptan Conjugates

When conjugated to biomolecules, the spectroscopic behavior of the Texas Red core structure provides the basis for its detection and analysis.

Texas Red-2-Sulfonamidoethyl Mercaptan is a member of the Texas Red family of long-wavelength rhodamine-based fluorophores. These dyes are characterized by their bright red fluorescence. The absorption and emission maxima of Texas Red derivatives are generally found in the red region of the visible spectrum. Specifically, the absorption maximum (λ_abs_) is typically observed between 582 nm and 595 nm, with a corresponding emission maximum (λ_em_) around 600 nm to 615 nm. theclinivex.comwikipedia.orgmetabion.comresearchgate.net This significant separation between the excitation and emission peaks, known as the Stokes shift, is a key advantage in fluorescence applications.

The spectral profile of Texas Red allows for minimal overlap with other common fluorophores like fluorescein (B123965), making it highly suitable for multi-color imaging and flow cytometry experiments. It's important to note that conjugation to biomolecules, such as Immunoglobulin G (IgG), can cause a shift in the emission spectrum towards longer wavelengths. nih.govresearchgate.net

Table 1: General Spectroscopic Properties of Texas Red Derivatives

| Property | Wavelength (nm) | Reference(s) |

|---|---|---|

| Excitation Maximum (λ_abs_) | 582 - 595 | theclinivex.comwikipedia.orgmetabion.com |

Note: Exact wavelengths can vary depending on the conjugate and local chemical environment.

The brightness of a fluorophore is determined by its molar extinction coefficient and its fluorescence quantum yield. The molar extinction coefficient (ε) for Texas Red derivatives is quite high, reported to be in the range of 85,000 to 116,000 M⁻¹cm⁻¹. wikipedia.orgaatbio.com A high extinction coefficient indicates a high probability of absorbing light at the excitation wavelength.

The fluorescence quantum yield (Φ_f_), which represents the efficiency of converting absorbed photons into emitted photons, is also favorable for Texas Red compounds. Studies have shown that protein conjugates made with Texas Red derivatives can exhibit high fluorescence yields. The quantum yield for Texas Red is generally in the range of 0.6 to 0.7, although this value is highly dependent on the molecular environment.

Table 2: Photophysical Constants for Texas Red

| Parameter | Value | Reference(s) |

|---|---|---|

| Molar Extinction Coefficient (ε) | 85,000 - 116,000 M⁻¹cm⁻¹ | wikipedia.orgaatbio.com |

Beyond steady-state intensity measurements, advanced techniques like Fluorescence Lifetime Imaging (FLIM) and fluorescence anisotropy provide deeper insights into the probe's environment. The fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state. For Texas Red, this lifetime can be used as a distinguishing characteristic. nih.govresearchgate.net FLIM makes it possible to differentiate between fluorophores with overlapping emission spectra by imaging their distinct lifetimes, thereby enhancing the capabilities of multi-labeling experiments. nih.govresearchgate.net Furthermore, because the fluorescence lifetime of a dye can be sensitive to its chemical surroundings, FLIM can be employed to probe the biophysical properties of a probe's local environment. researchgate.netnih.gov

Fluorescence anisotropy measures the rotational mobility of the fluorophore. When a Texas Red-labeled molecule, such as a DNA aptamer, binds to a larger protein, the rotation of the fluorophore is slowed. This change in rotation can be detected as a change in anisotropy, providing a powerful tool for studying molecular interactions and binding events without the need for separation steps. researchgate.net

Environmental Influences on the Photophysical Behavior of the Fluorescent Probe

The fluorescence of Texas Red-2-Sulfonamidoethyl Mercaptan is not static but can be modulated by its immediate surroundings. This sensitivity can be a powerful tool for probing cellular microenvironments.

The stability of a fluorophore's emission across different physiological conditions is crucial for reliable quantification in biological systems. Studies have shown that Texas Red exhibits relatively stable fluorescence emission over a range of temperatures and salt concentrations. nih.gov Compared to other dyes like rhodamine red or TAMRA, Texas Red shows some of the smallest variations in fluorescence intensity due to changes in temperature. nih.gov

Regarding pH, research indicates that both low and high pH conditions can influence the emission spectra and fluorescence lifetime of Texas Red. nih.govresearchgate.net However, a key advantage of Texas Red derivatives is their relative insensitivity to pH changes within the physiological range, a significant benefit over pH-sensitive dyes like fluorescein. For ionic strength, the reduction in Texas Red's fluorescence intensity at low salt concentrations was observed to be less pronounced than at high salt concentrations. nih.gov

The photophysical properties of fluorescent dyes are often influenced by the polarity of their solvent environment, a phenomenon known as solvatochromism. scispace.com Changes in solvent polarity can alter the energy levels of the ground and excited states, leading to shifts in the absorption and emission spectra. scispace.commdpi.com An increase in the Stokes shift with increasing solvent polarity often indicates a larger dipole moment in the excited state compared to the ground state. scispace.com

The fluorescence lifetime and emission spectrum of Texas Red are known to be sensitive to the chemical context in which the probe is used. nih.gov For instance, conjugation to an IgG antibody or changes in the embedding medium for tissue samples can alter its photophysical properties. nih.govresearchgate.net This sensitivity allows changes in the probe's fluorescence to be used as a tool to gain information about its local chemical environment. nih.gov Studies on other fluorophores have demonstrated that interactions with the local microenvironment, such as the hydrophobicity of a membrane, can induce conformational changes that affect fluorescence. researchgate.net This principle underscores the utility of environmentally sensitive probes like Texas Red derivatives for investigating the biophysical properties of cellular structures.

Photostability and Photobleaching Kinetics in Applied Research Conditions

Texas Red-2-Sulfonamidoethyl Mercaptan belongs to the Texas Red family of long-wavelength, rhodamine-based fluorophores. These dyes are characterized by their bright red fluorescence and are generally noted for their high photostability, a feature that makes them suitable for extended imaging experiments. labinsights.nl The introduction of the sulfonamidoethyl mercaptan functional group is designed to facilitate specific and stable conjugation to biomolecules, and studies indicate that such derivatives exhibit high fluorescence yields and improved photostability compared to other red fluorophores like Lissamine rhodamine B.

Photobleaching is the irreversible destruction of a fluorophore upon exposure to excitation light, leading to a loss of fluorescence. The kinetics of this process are influenced by factors such as illumination intensity, exposure duration, and the local chemical environment. While specific kinetic data for Texas Red-2-Sulfonamidoethyl Mercaptan is not extensively detailed in comparative studies, the broader class of Texas Red dyes is recognized for being more resistant to photobleaching than some other common fluorophores. labinsights.nl This inherent stability allows for longer observation periods before the signal diminishes significantly. labinsights.nl

Below is a table summarizing the key photophysical properties of Texas Red-2-Sulfonamidoethyl Mercaptan and related compounds.

| Property | Value |

| Excitation Maximum | ~582-595 nm theclinivex.com |

| Emission Maximum | ~600-615 nm theclinivex.com |

| Quantum Yield | ~0.6-0.7 (varies with environment) |

| Photostability | High |

| Reactive Group | Sulfonamidoethyl mercaptan (enabling thiol-reactivity) |

Evaluating the photostability of a fluorophore like Texas Red-2-Sulfonamidoethyl Mercaptan requires rigorous quantitative methods. These techniques allow researchers to compare different dyes and optimize imaging conditions.

Fluorescence Recovery After Photobleaching (FRAP): This widely used technique involves photobleaching a specific region of a fluorescently labeled sample with a high-intensity laser pulse and then monitoring the recovery of fluorescence in that area as unbleached molecules diffuse into it. While primarily used to study molecular mobility, the initial bleaching phase provides direct information about the photobleaching rate of the fluorophore under specific laser power and environmental conditions. Thiol-reactive Texas Red derivatives are employed in studies utilizing FRAP. thermofisher.com

Time-Integrated Emission Analysis: Pioneering work demonstrated that the total number of photons a fluorophore emits before photobleaching is a constant value, independent of the excitation intensity or the fluorophore's quantum yield. nih.gov By using kinetic modeling and pixel-wise analysis of the fluorescence decay, the time-integrated emission can be precisely determined. This method allows for the exact quantification of a fluorophore's photostability in a cellular environment, even in the presence of autofluorescence. nih.gov

Single-Molecule Photobleaching Lifetime Measurements: At the most fundamental level, photostability can be assessed by observing individual fluorophore molecules. In this approach, immobilized molecules are continuously illuminated, and the time until the fluorescence signal abruptly ceases (photobleaches) is recorded for a population of molecules. theclinivex.com This provides a direct measure of the photobleaching lifetime and the total photon yield per molecule, offering the most detailed insight into a dye's durability.

Ensemble Photobleaching Curves: A common and practical method involves continuously illuminating a sample labeled with the fluorophore and measuring the decrease in fluorescence intensity over time. researchgate.net The resulting decay curve can be fitted to an exponential function to determine the photobleaching half-life (the time it takes for the fluorescence intensity to drop to 50% of its initial value). This allows for direct comparison between different dyes or different experimental conditions.

Given that all fluorophores will eventually photobleach, several strategies have been developed to minimize this effect and extend the useful observational window for dyes like Texas Red-2-Sulfonamidoethyl Mercaptan.

Optimization of Illumination: The most direct way to reduce photobleaching is to minimize the sample's exposure to excitation light. optolongfilter.com This can be achieved by using the lowest possible laser power that still provides an adequate signal-to-noise ratio, reducing the exposure time per frame, and illuminating the sample only during image acquisition. optolongfilter.comnih.gov

Use of Antifade Reagents: Commercial and custom-made mounting media often contain antifade reagents, which are chemicals designed to reduce photobleaching. These agents are typically reactive oxygen species (ROS) scavengers that neutralize the highly reactive molecules responsible for much of the light-induced damage to the fluorophore. nih.gov Common antifade agents include:

1,4-diazabicyclo[2.2.2]octane (DABCO)

n-propyl gallate (NPG)

p-phenylenediamine (PPD)

Ascorbic acid researchgate.netnih.gov

Control of the Chemical Environment: The local environment can significantly impact photostability. Removing molecular oxygen from the sample medium, often through enzymatic oxygen scavenging systems (e.g., glucose oxidase and catalase), can dramatically reduce photobleaching, as oxygen is a key mediator in photobleaching pathways. nih.gov However, such systems may not be suitable for all live-cell experiments. nih.gov

The following table summarizes key strategies for mitigating photobleaching.

| Strategy | Description | Key Considerations |

| Reduce Illumination Intensity | Use the lowest laser/light power necessary for a good signal. | May require more sensitive detectors to maintain signal-to-noise ratio. |

| Minimize Exposure Time | Use shorter camera exposure times or faster scanning speeds. | Limits the number of photons collected per frame. |

| Use Antifade Reagents | Incorporate ROS scavengers (e.g., DABCO, NPG) into the mounting medium. | Can have cytotoxic effects in live-cell imaging; effectiveness is dye-dependent. nih.gov |

| Oxygen Scavenging | Employ enzymatic systems to remove dissolved oxygen from the medium. | May induce hypoxia/anoxia, affecting cell physiology. nih.gov |

| Select Photostable Dyes | Choose fluorophores known for high photostability. | Texas Red and its derivatives are considered highly photostable. labinsights.nl |

| Advanced Microscopy Techniques | Utilize methods like confocal, two-photon, or certain super-resolution techniques (e.g., SIM) that reduce overall light exposure. | Requires access to specialized instrumentation. |

Applications of Texas Red 2 Sulfonamidoethyl Mercaptan in Advanced Biological Research Methodologies

Utilization in Fluorescent Labeling of Cellular Components and Subcellular Structures

The ability to selectively tag and visualize specific components within a living or fixed cell is fundamental to understanding its structure and function. Texas Red-2-Sulfonamidoethyl Mercaptan, with its thiol-reactive mercaptan group, readily forms stable covalent bonds with cysteine residues in proteins, enabling precise and robust labeling.

Targeted Labeling of Membrane Proteins and Receptor Dynamics Studies

The plasma membrane is a dynamic interface that mediates communication between the cell and its environment. Membrane proteins, including a vast array of receptors, channels, and transporters, play a pivotal role in this process. The strategic placement of cysteine residues through site-directed mutagenesis allows for the specific attachment of Texas Red-2-Sulfonamidoethyl Mercaptan to extracellular or intracellular domains of these proteins.

This targeted labeling approach is instrumental in studying:

Protein Localization and Trafficking: Researchers can track the movement of labeled membrane proteins, such as the internalization of receptors upon ligand binding or their lateral diffusion within the membrane.

Conformational Changes: Changes in the fluorescence intensity or environment of the attached dye can provide insights into conformational shifts in the protein as it transitions between different functional states.

Protein-Protein Interactions: By labeling one protein with Texas Red-2-Sulfonamidoethyl Mercaptan and a potential interacting partner with a spectrally distinct fluorophore, researchers can use techniques like Förster Resonance Energy Transfer (FRET) to probe their proximity.

| Property | Description |

| Targeting Moiety | Mercaptan (-SH) group |

| Cellular Target | Cysteine residues in membrane proteins |

| Key Application | Studying protein localization, dynamics, and interactions |

| Primary Detection Method | Fluorescence Microscopy, Confocal Microscopy |

Organelle-Specific Staining for Structural and Functional Elucidation

While Texas Red-2-Sulfonamidoethyl Mercaptan itself does not inherently target specific organelles, it can be conjugated to molecules that do. By attaching it to peptides or ligands that are selectively taken up by or bind to components of specific organelles, researchers can achieve organelle-specific staining. For instance, a peptide that targets mitochondria can be labeled with this dye to visualize the mitochondrial network within a cell. nih.gov This strategy allows for the investigation of organelle morphology, distribution, and dynamics in response to various cellular stimuli. The development of such targeted probes is a growing area of research, aiming to create a toolkit for multicolor imaging of different organelles simultaneously. nih.govnih.gov

Cytoskeletal Element Visualization for Cell Mechanics Investigations

The cytoskeleton, a complex network of protein filaments including actin, microtubules, and intermediate filaments, provides structural support to the cell and is crucial for processes like cell division, migration, and intracellular transport. Thiol-reactive dyes are used to label cytoskeletal proteins to study these dynamic processes. nih.gov

For example, phalloidin, a bicyclic peptide that binds with high affinity to filamentous actin (F-actin), can be conjugated with Texas Red derivatives. Although not a direct application of the mercaptan compound, the principle of using Texas Red's fluorescence to visualize a specific cytoskeletal component is well-established. Similarly, antibodies against cytoskeletal proteins like tubulin can be labeled with Texas Red-2-Sulfonamidoethyl Mercaptan to visualize the microtubule network. These labeled structures can then be observed using advanced microscopy techniques to study their dynamic reorganization during various cellular events.

Integration into Biochemical Assays for Molecular Interaction Studies

Beyond cellular imaging, Texas Red-2-Sulfonamidoethyl Mercaptan is a valuable reagent in a variety of in vitro biochemical assays designed to quantify molecular interactions and enzymatic activity with high sensitivity.

Fluorescence Resonance Energy Transfer (FRET) for Probing Protein-Protein Interactions

FRET is a powerful technique for measuring the distance between two molecules on a nanometer scale. It relies on the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. The efficiency of this energy transfer is highly dependent on the distance between the two dyes.

In a typical FRET experiment to study protein-protein interactions, one protein is labeled with a donor fluorophore and the other with a suitable acceptor. Texas Red can function as an acceptor for green-emitting dyes like fluorescein (B123965) or Green Fluorescent Protein (GFP). By labeling a protein with a donor and its putative binding partner with Texas Red-2-Sulfonamidoethyl Mercaptan (via a cysteine residue), the formation of a protein complex brings the two fluorophores into close proximity, resulting in a FRET signal (a decrease in donor fluorescence and an increase in acceptor fluorescence). This allows for the quantitative analysis of binding affinities and kinetics.

| FRET Pair Component | Example | Excitation (nm) | Emission (nm) |

| Donor | Fluorescein Isothiocyanate (FITC) | ~495 | ~519 |

| Acceptor | Texas Red | ~595 | ~615 |

Development of Fluorescent Enzyme Substrates for Activity Profiling

To measure the activity of an enzyme, researchers can design a substrate that, when cleaved by the enzyme, produces a fluorescent signal. Texas Red-2-Sulfonamidoethyl Mercaptan can be incorporated into the design of such substrates.

For instance, a peptide substrate for a specific protease could be synthesized with a fluorophore (like a coumarin (B35378) derivative) on one side of the cleavage site and a quencher molecule on the other. Texas Red can act as a quencher for certain fluorophores. In the intact peptide, the close proximity of the fluorophore and the quencher results in low fluorescence. Upon cleavage of the peptide by the protease, the fluorophore and quencher are separated, leading to a significant increase in fluorescence. The rate of this fluorescence increase is directly proportional to the enzyme's activity. The thiol-reactive nature of Texas Red-2-Sulfonamidoethyl Mercaptan allows for its specific attachment to a cysteine residue engineered into the peptide substrate.

Real-Time Monitoring of Biomolecular Conformational Changes

Understanding the dynamic nature of biomolecules is fundamental to elucidating their function. Techniques that can monitor conformational changes in real-time provide invaluable insights into processes such as protein folding, enzyme catalysis, and signal transduction. Förster Resonance Energy Transfer (FRET) is a powerful spectroscopic method for measuring distances at the nanometer scale, making it ideal for detecting such conformational shifts. nih.govnih.gov

In a typical FRET experiment, two fluorophores, a donor and an acceptor, are attached to specific sites on a biomolecule. When the donor is excited, it can transfer its energy non-radiatively to the acceptor if they are in close proximity (typically 1-10 nm). nih.gov This energy transfer results in quenching of the donor's fluorescence and an increase in the acceptor's emission. Changes in the distance between the donor and acceptor, caused by a conformational change in the biomolecule, lead to a corresponding change in FRET efficiency. plos.org

Texas Red-2-Sulfonamidoethyl Mercaptan, with its bright emission in the red region of the spectrum, serves as an excellent FRET acceptor when paired with a suitable green or orange-emitting donor fluorophore. nih.govwpmucdn.com The mercaptan group allows for its specific covalent attachment to cysteine residues within a protein, which can be strategically introduced at desired locations through site-directed mutagenesis. This site-specific labeling is crucial for accurately reporting on the conformational dynamics of interest. biotium.com For instance, researchers have utilized FRET with Texas Red labeled peptides to study the sequestration of specific lipids by proteins, providing insights into membrane interactions and signaling pathways. nih.gov Such studies rely on the stable thioether bond formed between the mercaptan group of the dye and the thiol group of a cysteine residue. biotium.com

The photostability of Texas Red is a significant advantage in these experiments, as it allows for prolonged observation times necessary to capture the kinetics of conformational changes, which can range from milliseconds to minutes. nih.gov By monitoring the ratio of acceptor to donor fluorescence, researchers can track the dynamic transitions between different conformational states of a biomolecule in real-time. plos.org

| Feature | Description | Relevance to Monitoring Conformational Changes |

| FRET Acceptor | Efficiently accepts energy from common donor fluorophores (e.g., fluorescein, BODIPY). | Enables the use of FRET to measure intramolecular distances. |

| Thiol-Reactivity | The mercaptan group specifically reacts with cysteine residues. | Allows for precise, site-specific labeling of proteins. |

| Photostability | Resistant to photobleaching under continuous illumination. | Permits long-term observation of dynamic molecular events. |

| Bright Fluorescence | High quantum yield results in a strong emission signal. | Enhances the signal-to-noise ratio for sensitive detection. |

Role in Cutting-Edge Microscopy Techniques for Mechanistic Research

The diffraction limit of light has long been a barrier to visualizing the fine details of cellular architecture. The advent of super-resolution microscopy has shattered this limitation, offering a window into the nanoscale organization and dynamics of biological systems. Texas Red-2-Sulfonamidoethyl Mercaptan, owing to its favorable photophysical properties, plays a significant role in several of these advanced imaging modalities.

Super-Resolution Microscopy (e.g., STED, PALM/STORM) Applications

Stimulated Emission Depletion (STED) Microscopy: STED microscopy achieves super-resolution by selectively de-exciting fluorophores at the periphery of the excitation spot with a donut-shaped depletion laser beam. nih.gov This effectively narrows the area from which fluorescence is emitted, resulting in a smaller effective point-spread function and thus higher resolution. The choice of fluorophore is critical for successful STED imaging, requiring dyes with high photostability and brightness to withstand the high laser powers used for depletion. myscope.trainingbiorxiv.org Organic dyes like Texas Red derivatives are often preferred over fluorescent proteins for their superior photostability. myscope.training The bright fluorescence of Texas Red ensures a strong signal from the non-depleted central region, contributing to high-contrast images. abberior.rocks The ability to use a depletion laser in the far-red (e.g., 775 nm) for orange-red dyes like Texas Red minimizes photodamage to living cells. biorxiv.orgbiorxiv.org

Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM): STORM and PALM are single-molecule localization microscopy (SMLM) techniques that rely on the sequential activation and imaging of a sparse subset of fluorophores. nih.govnih.gov By precisely localizing individual molecules over thousands of frames, a super-resolved image is reconstructed. STORM often utilizes photoswitchable organic dyes that can be cycled between a fluorescent "on" state and a dark "off" state. nih.gov Thiol-containing buffers are commonly used to facilitate this photoswitching behavior in many organic dyes. The thiol-reactive nature of Texas Red-2-Sulfonamidoethyl Mercaptan allows for its covalent attachment to target proteins, a prerequisite for SMLM. While fluorescent proteins are often used in PALM, bright and photostable organic dyes like Texas Red derivatives are advantageous for STORM, particularly in live-cell applications where photon budget and acquisition speed are critical. nih.govmicroscopyu.com

| Super-Resolution Technique | Role of Texas Red-2-Sulfonamidoethyl Mercaptan | Key Properties Utilized |

| STED | As a highly photostable fluorescent label. | High photostability, brightness, compatibility with far-red depletion lasers. |

| STORM/PALM | As a photoswitchable fluorophore for single-molecule localization. | Thiol-reactivity for specific labeling, brightness for precise localization. |

Live-Cell Imaging Strategies for Dynamic Biological Processes

Observing biological processes as they happen in living cells is a primary goal of modern cell biology. Live-cell imaging, especially at super-resolution, places stringent demands on fluorescent probes. They must be bright, photostable, cell-permeable, and non-toxic. biorxiv.org Texas Red-2-Sulfonamidoethyl Mercaptan, as a synthetic organic fluorophore, offers several advantages for live-cell imaging. Its high brightness allows for the use of lower excitation laser powers, minimizing phototoxicity and photobleaching, which is crucial for long-term imaging experiments. biorxiv.orgnih.gov

The photostability of Texas Red derivatives enables the acquisition of multiple frames over extended periods, which is essential for tracking dynamic processes such as organelle movement, protein trafficking, and cytoskeletal rearrangements. biorxiv.orgbiorxiv.org For intracellular targets, the dye can be conjugated to cell-penetrating peptides or introduced into cells via techniques like microinjection. Alternatively, labeling strategies involving self-labeling protein tags (e.g., SNAP-tag, HaloTag) can be employed, where the thiol-reactive Texas Red derivative would be conjugated to the tag's substrate. abberior.rocksmicroscopyu.com The ability to perform live-cell STED or STORM imaging with organic dyes like Texas Red provides a means to study the ultrastructural dynamics of cellular components with high spatiotemporal resolution. nih.govnih.gov

Multi-Color Imaging and Spectral Unmixing for Multiplexed Analysis

To understand the complex interplay of different components within a cell, it is often necessary to visualize multiple targets simultaneously. Multi-color imaging allows for the colocalization and analysis of interactions between different proteins and organelles. The distinct spectral properties of Texas Red make it an excellent candidate for such experiments. Its emission maximum at approximately 615 nm is well-separated from commonly used green and blue fluorophores, reducing spectral bleed-through. biorxiv.orgpharmint.net

However, with an increasing number of fluorophores used in a single experiment, spectral overlap becomes inevitable. wpmucdn.com Spectral imaging combined with linear unmixing is a powerful technique to address this challenge. thermofisher.comnih.gov In this approach, the fluorescence emission is collected across a range of wavelengths, creating a spectral signature for each pixel in the image. nih.gov By knowing the reference spectra of the individual fluorophores present in the sample, computational algorithms can be used to "unmix" the composite signal and determine the contribution of each fluorophore at every pixel. researchgate.netoxinst.com

Innovative Probe Design and Functionalization Strategies for Texas Red 2 Sulfonamidoethyl Mercaptan Derivatives

Rational Design of Next-Generation Thiol-Reactive Fluorophores based on Texas Red Scaffold

The Texas Red scaffold, a derivative of sulforhodamine 101, provides a robust platform for the development of red-emitting fluorescent probes. stck.menih.gov The introduction of a sulfonamidoethyl mercaptan group creates a thiol-reactive handle, allowing for specific covalent attachment to cysteine residues in proteins or other thiol-containing molecules. biotium.com The rational design of next-generation probes based on this scaffold aims to overcome the inherent limitations of traditional rhodamine dyes and to expand their experimental versatility.

A primary goal in fluorophore development is the enhancement of key photophysical properties, namely brightness and photostability. Brightness is a product of the molar extinction coefficient and the fluorescence quantum yield. While Texas Red derivatives are known to be bright, research continually seeks to improve these characteristics. stck.me

Efforts to improve photostability are particularly critical, as photobleaching—the irreversible photodegradation of the fluorophore—can limit the duration of imaging experiments. Newer generations of fluorescent dyes, such as the Alexa Fluor and DyLight series, were specifically engineered to offer greater photostability compared to traditional dyes like Texas Red. wikipedia.org These improvements often stem from subtle modifications to the core rhodamine structure that protect the fluorophore from photochemically induced damage. For the Texas Red scaffold, research strategies include the introduction of substituents that can dissipate excited-state energy through non-destructive pathways, thereby reducing the likelihood of photobleaching.

Table 1: Research Findings on Photophysical Enhancements

| Research Area | Finding/Strategy | Implication for Texas Red Scaffold |

|---|---|---|

| Photostability | Development of alternative dyes (e.g., Alexa Fluor 594) with superior resistance to photobleaching. wikipedia.org | Provides a benchmark and chemical rationale for modifying the sulforhodamine core to reduce photodegradation. |

| Brightness | Protein conjugates made with Texas Red derivatives exhibit high fluorescence yields. | The scaffold is a strong starting point for creating intensely fluorescent bioconjugates. |

| Reactivity | Thiol-reactive maleimides and iodoacetamides offer specific labeling of cysteine residues. nih.gov The mercaptan group on Texas Red-2-Sulfonamidoethyl Mercaptan provides a reactive thiol for conjugation. biotium.com | Allows for site-specific labeling, which can be crucial for preserving protein function and for structural studies. |

The distinct spectral properties of Texas Red are a major advantage for multiparameter studies. With an excitation maximum around 595 nm and an emission maximum near 615 nm, it is well separated from commonly used green and blue fluorophores like fluorescein (B123965) (FITC) and DAPI. stck.mebiosyn.com This spectral separation minimizes signal bleed-through, enabling clearer and more accurate multicolor imaging. lifetein.com

Further spectral expansion can be achieved by creating tandem conjugates. For instance, R-phycoerythrin (PE), a protein with strong absorption at shorter wavelengths, can be chemically linked to a Texas Red molecule. In this PE-Texas Red tandem, excitation of the PE donor leads to efficient fluorescence resonance energy transfer (FRET) to the Texas Red acceptor, which then emits at its characteristic long wavelength. wikipedia.org This strategy allows for excitation at a single wavelength (e.g., 488 nm) while generating a red-shifted emission, effectively expanding the palette of fluorophores compatible with a given laser line.

Table 2: Spectral Properties of Texas Red and Complementary Dyes

| Fluorophore | Typical Excitation Max (nm) | Typical Emission Max (nm) | Color | Use in Combination with Texas Red |

|---|---|---|---|---|

| DAPI | 358 | 461 | Blue | Stains nuclei, spectrally distinct. stck.me |

| Fluorescein (FITC) | 494 | 518 | Green | Common partner for two-color imaging due to good spectral separation. stck.menih.gov |

| Texas Red | ~595 | ~615 | Red | The primary fluorophore of interest. biosyn.com |

Conjugation to Nanomaterials and Advanced Delivery Systems for Research Applications

The functionalization of nanomaterials with fluorescent probes like Texas Red-2-Sulfonamidoethyl Mercaptan opens up new avenues for creating highly sensitive and targeted research tools. The mercaptan group provides a versatile point of attachment for linking the dye to various nano-architectures.

Quantum dots (QDs) are semiconductor nanocrystals with unique optical properties, including high photostability and size-tunable fluorescence. mdpi.com While often used as fluorescent labels themselves, they can also serve as scaffolds. researchgate.net Conjugating Texas Red derivatives to the surface of nanoparticles or QDs can create a multifunctional probe. For example, a nanoparticle could carry both a targeting ligand and multiple Texas Red molecules, leading to significant signal amplification at the target site. The surface properties of such nanoparticles, including their charge, play a critical role in their interaction with biological systems like cells. mdpi.com This integration strategy aims to combine the targeting capabilities and stability of the nanoparticle with the well-characterized fluorescence of the dye.

Liposomes and polymeric micelles are self-assembling nanostructures widely explored for drug delivery. nih.govnih.govnih.gov By incorporating a fluorescent lipid conjugate, such as Texas Red DHPE (N-(Texas Red sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine), into the lipid bilayer of a liposome (B1194612), the entire vesicle becomes fluorescent. tribioscience.combiotium.com This allows researchers to track the biodistribution of the liposomes, study their uptake into cells, and monitor the delivery of their cargo in real-time using fluorescence microscopy. tribioscience.com These fluorescently labeled liposomes are invaluable tools for research into targeted drug delivery systems. nih.gov

Similarly, polymeric micelles, which form a core-shell structure, can encapsulate hydrophobic molecules like Texas Red within their core. nih.govuu.nl This encapsulation makes the dye water-soluble and allows for its delivery to specific environments. "Smart" polymeric micelles can be designed to release their contents in response to specific stimuli (e.g., a change in pH), providing a mechanism for controlled release studies. nih.govresearchgate.net

Development of Dual-Labeling and Multi-Modal Imaging Probes

The true power of modern imaging is often realized by combining different modalities to gain a more complete picture of a biological process. nih.govtracercro.com Texas Red-2-Sulfonamidoethyl Mercaptan is a valuable component in the development of such advanced probes.

In one common dual-labeling strategy, Texas Red is paired with a non-fluorescent quencher molecule, such as Black Hole Quencher-2 (BHQ-2). biosyn.combiosyn.com In these probes, often used for real-time quantitative PCR (qPCR), the reporter (Texas Red) and quencher are held in close proximity on an oligonucleotide. eurogentec.comsigmaaldrich.com The natural fluorescence of Texas Red is suppressed via FRET. biosyn.com When the oligonucleotide probe binds to its target sequence during PCR, an enzyme cleaves the probe, separating the reporter from the quencher and causing a measurable increase in fluorescence. eurogentec.comsigmaaldrich.com

A more advanced concept is the creation of multi-modal imaging agents that combine the strengths of different imaging technologies. tracercro.com For example, a single targeting molecule (like an antibody) could be conjugated with both a Texas Red derivative for high-resolution fluorescence microscopy and a radionuclide for sensitive, whole-body positron emission tomography (PET). tracercro.comnih.gov This approach allows researchers to first identify regions of interest non-invasively using PET and then perform detailed microscopic analysis on excised tissues to understand cellular and subcellular distribution. This synergistic approach provides complementary data from the whole-organism to the single-cell level. nih.govtracercro.com

Combination with Other Fluorescent Dyes or Reporter Molecules for Multiplexed Assays

The ability to simultaneously detect multiple targets in a single sample, known as multiplexing, is crucial in many areas of biological research and diagnostics. Texas Red-2-Sulfonamidoethyl Mercaptan derivatives are frequently employed in such assays due to their distinct red emission, which is well-separated from the spectra of many other common fluorophores. This minimizes spectral overlap and allows for clear differentiation of signals.

A primary strategy for creating multiplexed assays involves Förster Resonance Energy Transfer (FRET) . FRET is a non-radiative energy transfer mechanism between two fluorophores—a donor and an acceptor—when they are in close proximity (typically within 1-10 nanometers). The efficiency of this energy transfer is highly dependent on the distance between the two molecules, making FRET an effective "spectroscopic ruler" for studying molecular interactions.

In a common FRET pairing, a derivative of Texas Red-2-Sulfonamidoethyl Mercaptan can act as the acceptor for a donor fluorophore with a shorter emission wavelength, such as fluorescein or a green fluorescent protein (GFP). For instance, a biomolecule, such as a peptide substrate for a specific enzyme, can be dually labeled with fluorescein as the donor and a Texas Red derivative as the acceptor. In the intact state, FRET occurs, and excitation of the donor results in emission from the acceptor. Upon enzymatic cleavage of the peptide, the donor and acceptor are separated, disrupting FRET and leading to an increase in donor fluorescence and a decrease in acceptor fluorescence. This ratiometric change provides a sensitive measure of enzyme activity.

Beyond classic FRET pairs, Texas Red derivatives have been combined with quantum dots (QDs) for more advanced multiplexing. QDs are semiconductor nanocrystals with unique optical properties, including size-tunable, narrow emission spectra and broad absorption spectra. A single light source can be used to excite multiple colors of QDs simultaneously. In one configuration, a single color QD can serve as a donor to multiple different dye acceptors, including a Texas Red derivative. Conversely, different colored QDs, each targeting a specific analyte, can transfer energy to a common acceptor. This allows for the simultaneous detection of several different targets in a single sample by monitoring the distinct emission signals.

Another application of Texas Red derivatives in multiplexing is in nucleic acid hybridization assays . Dual-labeled probes, with a reporter dye like Texas Red at one end and a quencher at the other, are commonly used in techniques like quantitative polymerase chain reaction (qPCR). For multiplex qPCR, different targets can be detected using probes labeled with spectrally distinct fluorophores, with Texas Red serving as one of the key reporters.

| Donor Molecule | Acceptor Molecule/Quencher | Application |

| Fluorescein | Texas Red Derivative | Protease Activity Assays, Nucleic Acid Hybridization nih.govnih.gov |

| Green Fluorescent Protein (GFP) | Texas Red Derivative | Caspase Activity Biosensors |

| Quantum Dot (e.g., CdSe/ZnS) | Texas Red Derivative | Multiplexed Ion Sensing, Nucleic Acid Detection |

| Texas Red Derivative | BHQ-2 (Black Hole Quencher-2) | Quantitative PCR (qPCR) Probes nih.gov |

Integration with Non-Optical Imaging Modalities for Complementary Research Data

To gain a more holistic understanding of biological processes, researchers are increasingly turning to multimodal imaging, which combines the strengths of different imaging techniques. Texas Red-2-Sulfonamidoethyl Mercaptan derivatives, with their robust fluorescence, are being integrated into probes that can also be detected by non-optical methods, providing complementary anatomical, physiological, and molecular information.

One such integration is with Magnetic Resonance Imaging (MRI) . MRI offers excellent spatial resolution and soft-tissue contrast, providing detailed anatomical information. To create a dual-modality fluorescence-MRI probe, a Texas Red derivative can be incorporated into a nanoparticle, such as a liposome or a polymer-based nanoparticle, that also carries an MRI contrast agent, like a gadolinium chelate or superparamagnetic iron oxide nanoparticles (SPIONs). For example, liposomes can be formulated to encapsulate a therapeutic agent and be labeled with both a Texas Red derivative in their lipid bilayer and a gadolinium-based lipid. This allows for the tracking of the liposomes' biodistribution and accumulation at a target site, such as a tumor, using fluorescence imaging, while MRI can provide high-resolution images of the surrounding tissue architecture.

Photoacoustic Imaging (PAI) is another non-optical modality that is being combined with fluorescence imaging. PAI is a hybrid technique that combines the high contrast of optical imaging with the high spatial resolution of ultrasound. In PAI, short laser pulses are used to generate ultrasonic waves from light-absorbing molecules. By designing probes that are both fluorescent and strongly absorbing in the near-infrared (NIR) region, it is possible to create dual-modality fluorescence-PAI agents. Texas Red derivatives can be incorporated into nanostructures that also contain a PAI contrast agent. These dual-modality probes enable researchers to visualize biological structures and processes at different scales and depths, with fluorescence providing high-sensitivity surface imaging and PAI offering deeper tissue penetration.

Furthermore, Texas Red-labeled probes are valuable in Correlative Light and Electron Microscopy (CLEM) . CLEM bridges the gap between the dynamic, large-scale view of fluorescence microscopy and the ultrastructural detail of electron microscopy. In a typical CLEM experiment, a cellular structure is first identified using fluorescence microscopy with a probe like an antibody conjugated to a Texas Red derivative. The same sample is then processed and imaged using an electron microscope. By correlating the fluorescence signal with the electron micrograph, researchers can pinpoint the exact location of the labeled protein or structure within the high-resolution cellular context. This has been particularly useful for studying the spatial organization of proteins within complex cellular machinery.

| Non-Optical Modality | Probe Design Strategy | Complementary Data Provided |